Ethyl 3,4-dichlorobenzimidate

Description

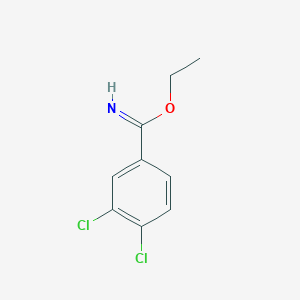

Ethyl 3,4-dichlorobenzimidate is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 3- and 4-positions and an ethyl imidate functional group (-NH-C(=O)-OCH₂CH₃). This structure confers unique physicochemical properties, including moderate polarity, lipophilicity, and reactivity toward nucleophiles. The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles, amidines, and agrochemical precursors. The electron-withdrawing chlorine substituents enhance the electrophilic character of the aromatic ring, directing further functionalization and influencing reaction kinetics .

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

ethyl 3,4-dichlorobenzenecarboximidate |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3 |

InChI Key |

RAJJKYHUXLAPLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- This suggests that chlorinated aromatic imidates could be explored for tailored optoelectronic materials.

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatives?

- Methodological Answer :

- Data Collection : Compile historical reaction data (solvent, temperature, catalyst) and yields into a training dataset .

- Model Training : Use random forest or neural networks to predict optimal conditions (e.g., solvent polarity <4, temperature 60–80°C) .

- Validation : Compare model-predicted yields with experimental results; refine with active learning if discrepancies >10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.